molecular formula C20H11BrFNO2 B2840292 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533867-93-5

6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2840292
CAS RN: 533867-93-5
M. Wt: 396.215
InChI Key: QVNRMIULOKFCBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is characterized by a benzodiazepine core structure, which consists of a benzene ring fused to a diazepine ring . The specific compound has bromine and fluorine substitutions on its core benzodiazepine skeleton .

Scientific Research Applications

Dopamine Receptor Affinity

The research by Neumeyer et al. (1991) on a related compound, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, shows high affinity at D1 dopamine receptors. This indicates potential utility in studying dopamine-related neurological processes and could be relevant to the study of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, given its structural similarity (Neumeyer et al., 1991).

Antimicrobial Properties

Desai et al. (2013) synthesized fluorobenzamides with a fluorine atom at the 4th position of the benzoyl group, showing significant antimicrobial activity. The presence of fluorine in the structure, similar to 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, is crucial for enhancing antimicrobial efficacy (Desai et al., 2013).

Synthesis and Biological Activity Studies

Saingar et al. (2011) studied the synthesis of biologically active 1H-1,4-diazepines, which have shown antimicrobial, antifungal, and anthelmintic activity. The structural relation to benzazepines suggests possible similar applications for 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione in biological studies (Saingar et al., 2011).

Supramolecular Structures

Blanco et al. (2008) explored the supramolecular structures of tetrahydro-1,4-epoxy-1-benzazepines, highlighting the influence of peripheral substituents on molecular aggregation patterns. This research could be applicable to understanding the structural dynamics of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Blanco et al., 2008).

CDK2 Inhibitors in Tumor Cells

Bawazir and Rahman (2020) synthesized novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-diones, exhibiting potential activity against CDK2 in tumor cells. This indicates a potential avenue for cancer research using related compounds like 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Bawazir & Rahman, 2020).

Anticancer Agent Development

Molinari et al. (2015) developed 1H-Benzo[f]indazole-4,9-dione derivatives with significant in vitro antiproliferative activity, suggesting a potential research direction in developing anticancer agents using structurally similar compounds (Molinari et al., 2015).

Mechanism of Action

While the specific mechanism of action for “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

As with all benzodiazepines, there are potential risks and hazards associated with their use. These can include dependence, withdrawal symptoms upon discontinuation, and the risk of fatal overdose, particularly when combined with other depressants .

properties

IUPAC Name

6-(4-bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNRMIULOKFCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

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